2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide
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Overview
Description
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
The compound 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is structurally related to a class of chemicals involved in various synthetic routes for heterocyclic compounds, including quinazolines, which are pivotal in medicinal chemistry for their therapeutic properties. Research illustrates the transformation of 2-aminothiobenzamide with isocyanates, leading to the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, showcasing a foundational method for creating complex molecules similar to the compound (Shiau, Chern, Tien, & Liu, 1989). This research underscores the potential for synthesizing a wide range of bioactive molecules through innovative chemical reactions.
Advanced Synthesis Techniques
Further advancements in synthesis techniques have been demonstrated, such as the use of copper-catalyzed C–N coupling and cyclization for creating benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and its analogs, offering an efficient route to complex heterocyclic frameworks (Dao, Lee, Sohn, Yoon, & Cho, 2017). These methods present a versatile approach to constructing compounds with potential biological activities, including those with structures resembling this compound.
Green Chemistry and Catalysis
The development of environmentally benign synthetic methods is also a significant area of research. Studies on the synthesis of quinazoline derivatives from CO2 using ionic liquids as a dual solvent-catalyst demonstrate the industry's shift towards sustainable chemistry. This approach not only addresses environmental concerns but also opens new pathways for generating quinazoline-based compounds under mild conditions, potentially applicable to the synthesis of this compound (Lu, Ma, Hu, Song, Zhang, Yang, & Han, 2014).
Biological Applications and Imaging
On the biological front, the structural analogs of the compound have been explored for various biological applications, including as fluorescent sensors for Zn2+ ions in biological systems. Such compounds, due to their specificity and sensitivity towards particular ions, hold promise for bioimaging and diagnostic applications (Maji, Pal, Lohar, Mukhopadhyay, & Chattopadhyay, 2017). This indicates the potential for this compound and its derivatives to be used in advanced biomedical research and applications.
Mechanism of Action
Target of Action
CHEMBL4212457, also known as 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide, primarily targets the enzyme ALDH1A1 . ALDH1A1, or Aldehyde Dehydrogenase 1 Family Member A1, is an enzyme involved in the oxidation of aldehydes to their corresponding carboxylic acids . It plays a crucial role in cellular detoxification and the metabolism of certain drugs and substances .
Mode of Action
CHEMBL4212457 interacts with ALDH1A1 and inhibits its activity .
Biochemical Pathways
The inhibition of ALDH1A1 by CHEMBL4212457 affects several biochemical pathways. ALDH1A1 is involved in the metabolism of aldehydes, which are intermediates in various metabolic pathways. By inhibiting ALDH1A1, CHEMBL4212457 can potentially disrupt these pathways and their downstream effects . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4212457 are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action. Comprehensive platforms like ADMETlab 2.0 and admetSAR3.0 can be used to predict these properties for new compounds.
Result of Action
The molecular and cellular effects of CHEMBL4212457’s action are not well-documented. Given its target, ALDH1A1, it is likely that the compound affects cellular detoxification processes and the metabolism of certain substances. More research is needed to elucidate the specific molecular and cellular effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its ability to interact with its target . .
Properties
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-5-15(3)21-24(31)29-22(28-21)17-12-8-10-14-19(17)27-25(29)32-20(6-2)23(30)26-18-13-9-7-11-16(18)4/h7-15,20-21H,5-6H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJGDBBWXQQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.